(3S)-3-(Trifluoromethyl)pyrrolidin-3-ol

Mutant IDH2 Inhibition Acute Myeloid Leukemia Chiral Drug Discovery

(3S)-3-(Trifluoromethyl)pyrrolidin-3-ol (CAS 2091880-51-0) is a chiral, non-aromatic heterocyclic building block featuring a pyrrolidine ring with a trifluoromethyl group and a tertiary alcohol at the 3-position. Its molecular formula is C5H8F3NO, with a molecular weight of 155.12 g/mol and a computed XLogP3 of 0.2.

Molecular Formula C5H8F3NO
Molecular Weight 155.12 g/mol
CAS No. 2091880-51-0
Cat. No. B6363537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-(Trifluoromethyl)pyrrolidin-3-ol
CAS2091880-51-0
Molecular FormulaC5H8F3NO
Molecular Weight155.12 g/mol
Structural Identifiers
SMILESC1CNCC1(C(F)(F)F)O
InChIInChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-2-9-3-4/h9-10H,1-3H2/t4-/m0/s1
InChIKeyPLQLGPQFZLVKTF-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (3S)-3-(Trifluoromethyl)pyrrolidin-3-ol (CAS 2091880-51-0) is a Critical Chiral Building Block for Targeted Therapeutics


(3S)-3-(Trifluoromethyl)pyrrolidin-3-ol (CAS 2091880-51-0) is a chiral, non-aromatic heterocyclic building block featuring a pyrrolidine ring with a trifluoromethyl group and a tertiary alcohol at the 3-position [1]. Its molecular formula is C5H8F3NO, with a molecular weight of 155.12 g/mol and a computed XLogP3 of 0.2 [1]. The compound is a key intermediate in the synthesis of mutant isocitrate dehydrogenase 2 (mIDH2) inhibitors, most notably the clinical candidate SH1573, where the defined (S)-stereochemistry is essential for potent and selective target engagement [2][3].

Why the (3S)-3-(Trifluoromethyl)pyrrolidin-3-ol Enantiomer Cannot Be Substituted with Racemates or Positional Isomers


Substituting the defined (S)-enantiomer with its racemate (CAS 196822-27-2) or (R)-enantiomer (CAS 2090167-69-2) is not scientifically equivalent for applications targeting chiral environments like enzyme active sites. The specific (S)-configuration dictates the three-dimensional orientation of the critical trifluoromethyl and hydroxyl pharmacophores, which is directly responsible for the high potency and selectivity profile of derived inhibitors like SH1573 (IC50 4.78 nM for mIDH2 R140Q) [1]. Using a positional isomer, such as 5-(trifluoromethyl)pyrrolidin-3-ol (CAS 1935637-62-9), fundamentally alters the spatial relationship between the functional groups, leading to a complete loss of the structure-activity relationship (SAR) validated in clinical-stage compounds [2].

Quantitative Differentiation Guide for (3S)-3-(Trifluoromethyl)pyrrolidin-3-ol Procurement


Enantioselective Potency: The (S)-Enantiomer is Essential for Nanomolar mIDH2 Inhibition

The inhibitor SH1573, which is synthesized directly from (3S)-3-(trifluoromethyl)pyrrolidin-3-ol, demonstrates striking enantioselective potency against mutant IDH2. The drug candidate exhibits an IC50 of 4.78 nmol/L for the mIDH2 R140Q mutant protein. This activity is highly dependent on the defined (S)-stereochemistry of the pyrrolidine core; the use of the racemate would not guarantee the same pharmacological outcome, as the (R)-enantiomer displays a divergent selectivity profile with primary activity against phosphodiesterases (PDEs) [1][2]. This functional dichotomy confirms that the chiral center is a critical control point for target engagement.

Mutant IDH2 Inhibition Acute Myeloid Leukemia Chiral Drug Discovery

Validated Clinical Translation: The (S)-Enantiomer Scaffold Underpins an Approved Clinical-Stage Drug Candidate

The (S)-enantiomer is not just a theoretical tool; it is the direct synthetic precursor to SH1573, a novel mIDH2 inhibitor that has successfully entered Phase I clinical trials in China (CTR20200247) for acute myeloid leukemia [1]. SH1573 demonstrated superior in vivo efficacy compared to the FDA-approved drug enasidenib (AG-221) in patient-derived xenograft (PDX) models, significantly prolonging survival. This benchmark performance is anchored to the defined (S)-chirality of the pyrrolidine-3-ol core, which was selected over other stereochemical configurations during lead optimization to maximize activity and selectivity [1][2].

Clinical Pipeline Translational Pharmacology IDH2 Inhibitor

Physicochemical Differentiation: Balanced Lipophilicity (XLogP3 = 0.2) versus Non-Hydroxylated Analogs

The compound possesses a computed XLogP3 of 0.2 [1], which is significantly lower than the non-hydroxylated analog 3-(trifluoromethyl)pyrrolidine, which has a measured LogP of 2.289 . This >2-unit difference in lipophilicity is attributed to the tertiary alcohol at the 3-position, which introduces hydrogen bond donor capacity. This balanced lipophilicity is crucial, as excessively high LogP values (>3) are often associated with poor solubility, high metabolic turnover, and off-target toxicity. The lower lipophilicity of the (S)-enantiomer suggests a more favorable developability profile at the building block stage.

Drug-Like Properties Lipophilicity Medicinal Chemistry

High Synthetic Utility: Demonstrated Near-Quantitative Yield in Key Coupling Reactions

The synthetic accessibility and reactivity of the (S)-enantiomer are validated by its high-yielding incorporation into complex scaffolds. In the synthesis of a triazine IDH inhibitor, (S)-3-(trifluoromethyl)pyrrolidin-3-ol was reacted with a dichlorotriazine intermediate in the presence of N,N-diisopropylethylamine to afford the desired product in 99.9% yield after 2.33 hours [1]. This demonstrates the compound's excellent reactivity as a nucleophilic building block, a property that is not guaranteed for its positional isomers or analogs lacking the tertiary alcohol.

Process Chemistry Synthetic Yield Intermediate Reactivity

Highest-Value Application Scenarios for (3S)-3-(Trifluoromethyl)pyrrolidin-3-ol Based on Quantitative Evidence


Discovery and Development of Mutant-Selective IDH2 Inhibitors for Oncology

This is the premier application validated by clinical data. The (S)-enantiomer is the direct precursor to the clinical candidate SH1573, which potently and selectively inhibits mIDH2 R140Q (IC50 = 4.78 nM) [1]. Research programs targeting this enzyme in acute myeloid leukemia or glioma should prioritize this building block to generate SAR around a clinically validated chemotype, with the assurance that the correct stereochemistry is already in place to achieve target engagement and selectivity over wild-type IDH2 [1][2].

Structure-Activity Relationship (SAR) Studies on Chiral Pyrrolidine Scaffolds

The compound's balanced lipophilicity (XLogP3 = 0.2) compared to more lipophilic non-hydroxylated analogs (LogP > 2.0) makes it a superior starting point for SAR exploration [3]. Medicinal chemists can use this building block to introduce a key hydrogen bond donor/acceptor motif early in the design phase, avoiding the common pitfall of starting with high-logP scaffolds that lead to poor solubility and metabolic instability. Its high reactivity, demonstrated by a 99.9% yield in model reactions, also makes it highly suitable for parallel synthesis and library generation [4].

Development of Enantioselective Synthetic Methods

Given the critical nature of the (S)-stereochemistry for downstream IDH2 activity, as opposed to the (R)-enantiomer's PDE inhibition profile, this compound serves as a valuable benchmark substrate for developing new asymmetric synthesis methods to produce enantiopure trifluoromethylated pyrrolidines [2]. Its high synthetic yield and defined stereocenter make it a practical standard for evaluating catalyst performance and chiral purity.

Pharmacophore Mapping for Hydrogen Bond Interactions

The tertiary alcohol at the 3-position is a key structural feature that differentiates it from 3-(trifluoromethyl)pyrrolidine [3]. Researchers investigating the role of hydrogen bonding in target protein binding can use this compound to directly probe the energetic contributions of the hydroxyl group, as it is a mandatory interaction point in the SH1573 binding mode. This is a more direct approach than using the non-hydroxylated analog, which would entirely miss this critical pharmacophoric element.

Quote Request

Request a Quote for (3S)-3-(Trifluoromethyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.